molecular formula C11H15NO2 B13096816 4-Phenylpiperidine-3,4-diol CAS No. 184970-34-1

4-Phenylpiperidine-3,4-diol

Cat. No.: B13096816
CAS No.: 184970-34-1
M. Wt: 193.24 g/mol
InChI Key: ONRXIGCYEWJUFC-UHFFFAOYSA-N
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Description

4-Phenylpiperidine-3,4-diol is a chemical compound that features a piperidine ring substituted with a phenyl group and two hydroxyl groups at the 3 and 4 positions. This compound is of significant interest due to its structural similarity to various pharmacologically active molecules, particularly in the field of opioid analgesics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperidine-3,4-diol typically involves the hydrogenation of 4-phenylpiperidine derivatives. One common method includes the reduction of 4-phenylpiperidine-3,4-dione using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where the precursor compound is subjected to hydrogen gas in the presence of a metal catalyst like palladium on carbon. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpiperidine-3,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Phenylpiperidine-3,4-diol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter interactions.

    Medicine: Serves as a precursor for the synthesis of opioid analgesics and other pharmacologically active compounds.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Phenylpiperidine-3,4-diol involves its interaction with specific molecular targets, such as opioid receptors in the central nervous system. The compound’s structure allows it to bind to these receptors, modulating pain perception and producing analgesic effects. The hydroxyl groups at the 3 and 4 positions play a crucial role in its binding affinity and efficacy .

Comparison with Similar Compounds

    4-Phenylpiperidine: Lacks the hydroxyl groups, making it less polar and potentially less active in certain biological contexts.

    4-Hydroxy-4-phenylpiperidine: Contains a single hydroxyl group, offering different reactivity and biological activity.

    4-Cyano-4-phenylpiperidine:

Uniqueness: 4-Phenylpiperidine-3,4-diol is unique due to the presence of two hydroxyl groups, which enhance its solubility and reactivity. This structural feature makes it a valuable intermediate in the synthesis of more complex molecules and contributes to its distinct pharmacological profile .

Properties

CAS No.

184970-34-1

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-phenylpiperidine-3,4-diol

InChI

InChI=1S/C11H15NO2/c13-10-8-12-7-6-11(10,14)9-4-2-1-3-5-9/h1-5,10,12-14H,6-8H2

InChI Key

ONRXIGCYEWJUFC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1(C2=CC=CC=C2)O)O

Origin of Product

United States

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